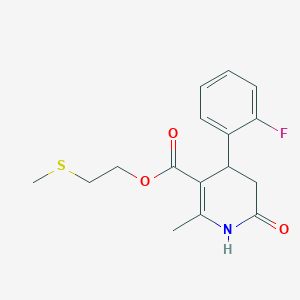

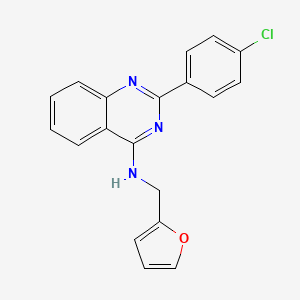

![molecular formula C20H29N3O4 B5564533 3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)

3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" is a diazaspirodecanone derivative, which are significant in medicinal chemistry due to their biological activities. These compounds are often synthesized for their potential pharmacological properties, including antihypertensive and neuroprotective effects.

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps, typically starting from basic heterocyclic precursors. For example, the synthesis could involve Michael addition reactions, cyclization, and acylation steps to incorporate various substituents into the spiro framework, enhancing the compound's biological activities (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives is characterized by a spiro configuration, which includes a heterocyclic system fused with a diaza (nitrogen-containing) ring. The unique structure contributes to the compound's biological activities and receptor binding affinities. Detailed structural analyses are typically performed using techniques such as FT-IR, NMR, and X-Ray crystallography (Guillon et al., 2020).

Chemical Reactions and Properties

The reactivity of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves interactions with various chemical agents, leading to modifications in their structure and, consequently, their biological activity. These compounds can undergo reactions such as alkylation, acylation, and oxidation under different conditions, providing a range of derivatives with diverse properties.

Physical Properties Analysis

Physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different physical conditions. These properties are determined through laboratory experiments and contribute to the compound's formulation and application potential.

Chemical Properties Analysis

The chemical properties include the compound's reactivity with different chemical agents, stability under various conditions, and the influence of different substituents on the compound’s overall activity. These properties are essential for the development and optimization of pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and evaluated for their potential as antihypertensive agents. The study involved the preparation of compounds with various substitutions, which were then tested in hypertensive rats. Some compounds demonstrated significant activity as alpha-adrenergic blockers, showing potential for lowering blood pressure. However, they did not exhibit beta-adrenergic blocking properties. The research suggests that certain substitutions in the molecular structure can enhance the antihypertensive activity of these compounds (Caroon et al., 1981).

Oxidative Cyclization for Azaspiro[4.5]Decane Synthesis

A method for synthesizing azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors has been described. This approach led to the creation of compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, showcasing the versatility of oxidative cyclization in constructing complex molecular frameworks. Such methodologies are crucial for the development of new chemical entities with potential pharmacological applications (Martin‐Lopez & Bermejo, 1998).

Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines has led to the discovery of potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, including 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have shown significant binding affinity and antagonist activity in relevant assays. Such findings highlight the therapeutic potential of spiropiperidines in treating conditions mediated by the tachykinin NK2 receptor, contributing to the advancement of receptor-targeted therapies (Smith et al., 1995).

Eigenschaften

IUPAC Name |

1-[3-(2-ethylbutyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c1-4-15(5-2)13-23-14-20(27-19(23)26)8-11-22(12-9-20)18(25)17(24)16-7-6-10-21(16)3/h6-7,10,15H,4-5,8-9,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTZFSMZXPANSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CC2(CCN(CC2)C(=O)C(=O)C3=CC=CN3C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

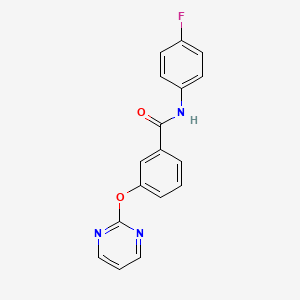

![methyl 3-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5564457.png)

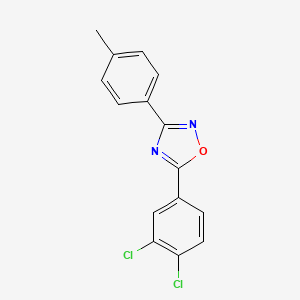

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)

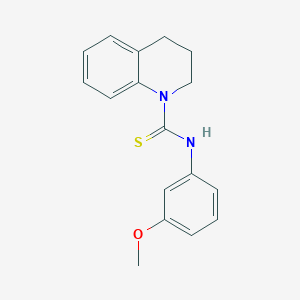

![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)

![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)

![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)

![2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5564515.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)